molecular formula C20H24N6O2 B2970032 1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea CAS No. 1797955-34-0

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea

Cat. No.: B2970032
CAS No.: 1797955-34-0
M. Wt: 380.452
InChI Key: MJXSRPUUSQBCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound prepared for research and development purposes. Its molecular structure incorporates a urea scaffold, a motif frequently explored in medicinal chemistry due to its hydrogen-bonding capacity and its presence in compounds with diverse biological activities . The specific integration of a cyanopyrazinyl group and an ethoxyphenyl moiety suggests potential for investigation in neurological and metabolic research. Compounds with similar 1-(piperidin-4-yl)-3-arylurea structures have been identified as potent inhibitors of enzymes like soluble epoxide hydrolase (sEH), which is a target in inflammation and pain research . Furthermore, related molecules containing a cyanopyridine group attached to a piperazine have been studied for their high affinity and selectivity for specific dopamine receptor subtypes, indicating the research value of such heterocyclic systems in neuroscience . This makes the compound a candidate for probing central nervous system targets. Researchers may find this chemical entity valuable for developing novel tool compounds or as a synthetic intermediate in the creation of libraries for high-throughput screening.

Properties

IUPAC Name

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-2-28-18-6-4-3-5-16(18)25-20(27)24-14-15-7-11-26(12-8-15)19-17(13-21)22-9-10-23-19/h3-6,9-10,15H,2,7-8,11-12,14H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXSRPUUSQBCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperidine ring, a cyanopyrazine moiety, and an ethoxyphenyl group. This combination suggests potential applications in various biological activities, particularly in pharmacology and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2} with a molecular weight of approximately 380.4 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC20H24N6O2C_{20}H_{24}N_{6}O_{2}
Molecular Weight380.4 g/mol
Chemical StructureChemical Structure

Biological Activity

Research has indicated that compounds with similar structural motifs exhibit significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that urea derivatives can act as inhibitors of cancer cell proliferation. The compound's ability to interact with specific molecular targets may lead to the modulation of signaling pathways associated with tumor growth.

2. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various pathogens. The interaction of the piperidine and cyanopyrazine moieties with bacterial enzymes may inhibit their function, leading to reduced bacterial viability.

3. Neuropharmacological Effects

The piperidine structure suggests potential interactions with neurotransmitter receptors, which could lead to effects on mood and cognition. Preliminary studies indicate that derivatives may exhibit anxiolytic or antidepressant-like effects in animal models.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The compound may bind to specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways.
  • Signal Transduction Interference : By altering signal transduction pathways, the compound could influence cellular responses to external stimuli.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Case Study 1: Piperazine Urea Derivatives

A study investigated a series of piperazine urea derivatives, revealing that certain compounds exhibited selective activity against melanocortin receptors, which are implicated in appetite regulation and energy homeostasis .

Case Study 2: Antiviral Screening

Another research effort focused on evaluating piperidine-based compounds for antiviral activity against HIV and other viruses. Some derivatives showed moderate protection against viral replication, indicating potential therapeutic applications in virology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(2-Chlorophenyl)-3-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)urea (CAS 1797124-29-8)
  • Structural Differences : Replaces the ethoxyphenyl group with a chlorophenyl and substitutes pyrazine with pyridine.
  • Molecular Weight : 369.8 g/mol (vs. ~397.4 g/mol for the target compound).
  • Implications : The chloro group increases electron-withdrawing effects but may reduce metabolic stability compared to ethoxy. Pyridine vs. pyrazine alters electronic properties and binding interactions .
1-(4-Butoxyphenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS 1396884-79-9)
  • Structural Differences : Features a 4-butoxyphenyl group instead of 2-ethoxyphenyl.
  • Molecular Weight : 383.5 g/mol.
  • The absence of a cyano group on pyrazine reduces electron-withdrawing effects .
Compound 4 (): 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea
  • Structural Differences: Bromopyridine replaces cyanopyrazine, and a biphenyl group substitutes ethoxyphenyl.
  • The biphenyl group may enhance π-π stacking but reduce solubility .
Enzyme Inhibition
  • ACPU (): Acts as a human soluble epoxide hydrolase (sEH) inhibitor, with a focus on Förster resonance energy transfer (FRET)-based detection. The target compound’s cyanopyrazine may similarly target sEH but with modified selectivity .
  • sEH Inhibitors () : Piperidin-4-yl ureas with borane or difluorophenyl groups show prolonged target residence time. The ethoxyphenyl group in the target compound may balance lipophilicity and residence time .
Pharmacokinetic Properties
  • Metabolic Stability : Ethoxy’s lower steric hindrance vs. tert-butyl (e.g., compound 23 in ) may reduce cytochrome P450-mediated metabolism .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (R1) Heterocycle (R2) Molecular Weight (g/mol) Key Properties
Target Compound 2-ethoxyphenyl 3-cyanopyrazine ~397.4 Moderate LogP, sEH inhibition
1-(2-Chlorophenyl)-... (CAS 1797124-29-8) 2-chlorophenyl 3-cyanopyridine 369.8 High electrophilicity
1-(4-Butoxyphenyl)-... (CAS 1396884-79-9) 4-butoxyphenyl pyrazine 383.5 High lipophilicity
Compound 4 () biphenyl 5-bromopyridine ~450.0 Steric bulk, low solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.